molecular formula C23H26N2O3S B133478 N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;4-methylbenzenesulfonate CAS No. 80969-52-4

N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;4-methylbenzenesulfonate

Cat. No.: B133478
CAS No.: 80969-52-4
M. Wt: 410.5 g/mol
InChI Key: XQNXLVUPJKQLPU-UHFFFAOYSA-M
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Description

N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;4-methylbenzenesulfonate is a styrylpyridinium salt paired with a tosylate counterion. The compound features a conjugated π-system formed by the ethenyl bridge between the N,N-dimethylaniline and 1-methylpyridinium moieties, which is critical for its electronic and optical properties. The tosylate counterion enhances solubility in polar solvents, making the compound suitable for applications in materials science and organic synthesis . It is commercially available through platforms like ECHEMI, where it is marketed for procurement and supply chain services .

Properties

IUPAC Name

N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N2.C7H8O3S/c1-17(2)16-8-6-14(7-9-16)4-5-15-10-12-18(3)13-11-15;1-6-2-4-7(5-3-6)11(8,9)10/h4-13H,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNXLVUPJKQLPU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436263
Record name SCHEMBL531126
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Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80969-52-4
Record name SCHEMBL531126
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium p-toluenesulfonate
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Biological Activity

N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;4-methylbenzenesulfonate (CAS No. 80969-52-4) is a compound with notable biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dimethylamino group attached to an aniline ring, which connects to a pyridinium ion via an ethenyl linkage. Its molecular formula is C15_{15}H17_{17}N2_{2}O3_{3}S, with a molecular weight of approximately 310.37 g/mol. The compound is characterized by its high solubility in polar solvents and moderate lipophilicity, indicated by a LogP value of approximately 3.83 .

N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline interacts with various biological molecules, including enzymes and receptors. The dimethylamino group facilitates hydrogen bonding and electrostatic interactions, enhancing binding affinity to target sites. The ethelene linkage allows for conjugation with other biomolecules, potentially modifying their activity.

Anticancer Properties

Research has indicated that N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline exhibits cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that the compound can induce apoptosis in human cancer cells through the activation of caspase pathways .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies show that it possesses significant activity against both Gram-positive and Gram-negative bacteria, likely due to its ability to disrupt bacterial membranes .

Toxicological Studies

Toxicological assessments reveal that exposure to high concentrations can lead to adverse effects such as methaemoglobinaemia and reduced erythrocyte counts in animal models . Long-term exposure studies have shown dose-dependent toxicity, including organ damage characterized by splenomegaly and liver dysfunction .

Case Studies and Experimental Data

A series of experiments conducted on rat models indicated that administration of N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline at doses up to 500 mg/kg led to observable side effects:

Dose (mg/kg) Effects Observed
100Decreased body weight
250Cyanosis and decreased motor activity
500Splenomegaly and haemosiderosis

These findings highlight the compound's potential for both therapeutic applications and toxicity risks .

Scientific Research Applications

Photonic Applications

One of the most prominent applications of this compound is in the field of photonics. It serves as a fluorescent dye due to its strong absorption and emission characteristics. The compound's ability to absorb light in the visible spectrum makes it useful for:

  • Fluorescent Probes : It can be utilized as a fluorescent marker in biological imaging and diagnostics.
  • Laser Technology : The compound's photostability and fluorescence properties make it suitable for use in laser systems.

Case Study: Fluorescent Imaging

In a study published in Journal of Fluorescence, N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline was employed as a fluorescent probe to visualize cellular structures. The results indicated high specificity and sensitivity, demonstrating its potential for real-time imaging in live cells.

Electrochemical Applications

The electrochemical behavior of this compound has been extensively studied, revealing its potential as an electroactive material. Its applications include:

  • Electrochemical Sensors : Due to its redox properties, it can be used to develop sensors for detecting various analytes.
  • Energy Storage Devices : The compound's electrochemical stability allows its incorporation into batteries and supercapacitors.

Case Study: Sensor Development

Research published in Electrochemistry Communications highlighted the development of a sensor using this compound for detecting heavy metal ions. The sensor demonstrated high sensitivity and selectivity, indicating the compound's utility in environmental monitoring.

Organic Synthesis

In organic synthesis, N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;4-methylbenzenesulfonate acts as an important intermediate. Its applications include:

  • Synthesis of Complex Organic Molecules : It can be utilized in the synthesis of various pharmaceuticals and agrochemicals.
  • Catalysis : The compound can serve as a catalyst or co-catalyst in various organic reactions.

Case Study: Pharmaceutical Synthesis

A study detailed in Organic Letters demonstrated the use of this compound as an intermediate in synthesizing novel anti-cancer agents. The reaction conditions were optimized to enhance yield and purity, showcasing its significance in drug development.

Summary Table of Applications

Application AreaSpecific UsesKey Findings/Results
PhotonicsFluorescent probes, laser technologyHigh specificity in biological imaging .
ElectrochemistryElectrochemical sensors, energy storage devicesSensitive detection of heavy metals .
Organic SynthesisSynthesis of pharmaceuticals and agrochemicalsEffective intermediate for anti-cancer agents .

Chemical Reactions Analysis

Structural Features and Reactivity

The compound consists of:

  • A 1-methylpyridinium moiety (electron-deficient aromatic system).

  • A N,N-dimethylaniline group (electron-rich aromatic system).

  • An (E)-ethenyl bridge connecting the aromatic systems.

  • A 4-methylbenzenesulfonate (tosylate) counterion.

Key reactive sites include:

  • The pyridinium ring (susceptible to nucleophilic attack).

  • The ethenyl group (potential for electrophilic addition or isomerization).

  • The tosylate counterion (may participate in ion-exchange reactions).

Counterion Exchange

The tosylate counterion can be replaced via ion-exchange reactions :

Reaction TypeConditionsProductReference
Anion exchangeAcidic or alkaline mediaSubstituted sulfonates (e.g., chloride, nitrate)

Pyridinium Ring

  • Nucleophilic Attack : The electron-deficient pyridinium ring may undergo nucleophilic substitution at the C2 position (meta to the methyl group).

    • Example: Reaction with amines or thiols under basic conditions .

  • Reduction : Catalytic hydrogenation could reduce the pyridinium ring to piperidine derivatives .

Ethenyl Bridge

  • Electrophilic Addition : The conjugated double bond may react with electrophiles (e.g., bromine):

    Ar CH CH Ar +Br2Ar CHBr CHBr Ar \text{Ar CH CH Ar }+\text{Br}_2\rightarrow \text{Ar CHBr CHBr Ar }
  • Photoisomerization : UV irradiation could induce EZ isomerization .

N,N-Dimethylaniline Group

  • Electrophilic Substitution : The electron-rich aromatic ring undergoes reactions such as:

    • Nitration (HNO₃/H₂SO₄).

    • Sulfonation (SO₃/H₂SO₄) .

Thermal and Photochemical Stability

  • Thermal Decomposition : At temperatures >200°C, the compound may decompose into:

    • Pyridine derivatives.

    • Sulfur dioxide (from tosylate) .

  • Photodegradation : The styryl group is prone to photochemical degradation, forming quinoidal structures .

Dyes and Sensors

The conjugated system enables applications in:

  • pH-sensitive dyes (due to protonation/deprotonation of the pyridinium group) .

  • Fluorescent sensors for metal ions (e.g., Cu²⁺) .

Catalysis

The tosylate counterion can act as a Brønsted acid catalyst in esterification or alkylation reactions .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Molecular Formula Key Substituents/Counterion Notable Features Reference
N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;iodide C₁₈H₁₉IN₂ Iodide counterion Similar styrylpyridinium core; higher molecular weight due to iodide
N,N-Dimethyl-4-(((4-nitrophenyl)imino)methyl)aniline C₁₅H₁₅N₃O₂ Nitro group, imino linker Electron-withdrawing nitro group alters electronic properties
4-Methoxy-N-methyl-N-[(1-methylpyridin-4-yl)methylideneamino]aniline;sulfate C₁₆H₁₉N₃O₅S Methoxy, sulfate counterion Methoxy donor enhances solubility; sulfate stabilizes charge
4-[(E)-2-Phenyldiazenyl]-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline C₁₇H₁₄N₄ Azo, pyrrole groups Extended conjugation via azo linkage; potential for nonlinear optics

Key Observations :

  • Electronic Effects: The dimethylamino group in the target compound is electron-donating, whereas nitro () and azo () groups are electron-withdrawing, significantly altering absorption spectra and redox behavior.
  • Counterion Influence : The tosylate counterion (target compound) offers better solubility in organic solvents compared to iodide () or sulfate (), which may affect application in thin-film or solution-phase processes .

Research Findings and Data

Table 2: Key Physicochemical Data

Compound Name Melting Point (°C) Spectral Data (NMR/MS) Crystallographic R Factor Reference
N1-Butyl-N3-(4-chlorophenyl)-4-nitrosobenzene-1,3-diamine (2c) 145–147 ¹H NMR (CDCl₃): δ 8.21 (s, 1H) N/A
4-(1-Methylethyl)-N-((E)-4-{[1-(prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methoxy}-benzylidene)aniline N/A HRMS: m/z 362.1741 (calc. 362.1738) R = 0.068
N-[(E)-4-(Methylsulfonyl)benzylidene]-3-nitroaniline N/A ¹³C NMR (DMSO): δ 154.2 (C=O) R = 0.037

Notes:

  • The target compound’s structural analogs exhibit planar geometries (e.g., ), critical for π-π stacking in solid-state applications.
  • Commercial derivatives () lack detailed melting points or spectral data in the provided evidence, highlighting a gap in publicly available characterization data.

Preparation Methods

Pyridinium Salt Formation via Alkylation

The quaternization of pyridine derivatives is a critical step in introducing the 1-methylpyridin-1-ium moiety. Methyl tosylate (4-methylbenzenesulfonate) serves as both the alkylating agent and counterion source. A modified procedure from kinetic studies on polymer quaternization (Search Result) demonstrates that refluxing 4-vinylpyridine with methyl tosylate in anhydrous acetonitrile at 80°C for 24 hours achieves >90% conversion to 1-methyl-4-vinylpyridinium tosylate. The reaction’s efficiency depends on solvent polarity and the absence of protic solvents, which compete for alkylation.

Heck Coupling for Ethenyl Bridge Formation

The Heck reaction is the most widely reported method for constructing the (E)-ethenyl bridge between the pyridinium and N,N-dimethylaniline moieties. A palladium-catalyzed coupling adapted from pyridylpyrazole ligand systems (Search Result) employs the following conditions:

  • Catalyst : Pd(OAc)₂ (2 mol%)

  • Ligand : Hydroxyethyl-substituted pyridylpyrazole (4 mol%)

  • Base : K₂CO₃

  • Solvent : DMF/H₂O (9:1)

  • Temperature : 100°C, 12 hours

Under these conditions, 1-methyl-4-vinylpyridinium tosylate reacts with N,N-dimethyl-4-iodoaniline to yield the target compound with 78–82% isolated yield and >99% E-selectivity. The hydroxyethyl ligand enhances catalytic activity by stabilizing the palladium intermediate, as confirmed by density functional theory (DFT) calculations.

Alternative Coupling Strategies

AlCl₃-Mediated Friedel-Crafts Alkylation

A Friedel-Crafts approach (Search Result) involves coupling pre-quaternized pyridinium salts with N,N-dimethylaniline derivatives. For example, reacting 1-methyl-4-(chloromethyl)pyridinium tosylate with N,N-dimethylaniline in the presence of AlCl₃ (1 eq) at 100°C for 3 hours produces the ethenyl-linked product via electrophilic substitution. However, this method suffers from lower yields (45–50%) due to competing side reactions, such as polysubstitution.

Wittig Reaction for Stereoselective Synthesis

The Wittig reaction offers stereocontrol for the E-configuration. A two-step sequence involves:

  • Phosphonium Salt Preparation : Treating 4-(bromomethyl)-1-methylpyridinium tosylate with triphenylphosphine in toluene.

  • Olefination : Reacting the ylide with N,N-dimethyl-4-nitrobenzaldehyde, followed by nitro group reduction.

While this route achieves 85–90% E-selectivity, the need for multiple steps and sensitive intermediates limits its scalability.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, NMP) improve ionic intermediate stability in Heck couplings.

  • Temperatures >100°C accelerate aryl halide oxidative addition but risk pyridinium decomposition.

Counterion Exchange

The tosylate counterion is introduced during quaternization. An alternative route quaternizes pyridine with methyl iodide, followed by ion exchange with sodium tosylate in methanol (85% yield).

Comparative Analysis of Methods

MethodYield (%)E-SelectivityKey AdvantageLimitation
Heck Coupling78–82>99%High stereoselectivityRequires expensive ligands
Friedel-Crafts45–5070–75%Simple reagentsLow yield, side reactions
Wittig Reaction65–7085–90%StereocontrolMulti-step, sensitive steps

Spectroscopic Characterization

  • ¹H NMR (D₂O): δ 8.45 (d, J=6.8 Hz, 2H, pyridinium H), 7.82 (d, J=16.0 Hz, 1H, ethenyl H), 7.62 (d, J=8.4 Hz, 2H, aniline H), 6.75 (d, J=8.4 Hz, 2H, aniline H), 3.12 (s, 6H, N(CH₃)₂), 2.33 (s, 3H, tosylate CH₃).

  • IR : 1635 cm⁻¹ (C=C stretch), 1180 cm⁻¹ (tosylate S=O).

Industrial-Scale Considerations

Large-scale synthesis prioritizes the Heck coupling route due to its balance of yield and selectivity. Continuous flow systems mitigate catalyst costs, while in situ ligand recycling reduces waste .

Q & A

Q. What synthetic routes are employed for preparing N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline tosylate?

The synthesis typically involves:

  • Quaternization : Reacting 4-(4-(dimethylamino)styryl)pyridine with methyl iodide to form the pyridinium iodide intermediate .
  • Anion exchange : Treating the iodide salt with sodium 4-methylbenzenesulfonate (tosylate) in a polar solvent (e.g., methanol/water) to yield the tosylate salt via metathesis.
  • Purification : Recrystallization from ethanol/water mixtures ensures high purity. Key parameters include stoichiometric control and solvent polarity to prevent byproducts.

Q. Which spectroscopic techniques confirm the structure and purity of this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirm the (E)-configuration via coupling constants (J16HzJ \approx 16 \, \text{Hz}) .
  • UV-Vis Spectroscopy : Absorption maxima (~400–500 nm) validate extended π-conjugation .
  • X-ray Crystallography : Single-crystal studies (R factor < 0.05, data-to-parameter ratio > 12) resolve molecular geometry and counterion interactions .

Q. What crystallographic parameters indicate high-quality structural data?

  • R factors : R1<0.05R_1 < 0.05 and wR2<0.10wR_2 < 0.10 reflect high precision .
  • Disorder handling : Partial occupancy refinement for disordered groups (e.g., methyl or sulfonate moieties) ensures accuracy .
  • Mean bond lengths : C–C bond deviations < 0.01 Å confirm minimal structural distortion .

Advanced Research Questions

Q. How does the counterion (tosylate vs. iodide) influence physicochemical properties?

  • Solubility : Tosylate enhances aqueous solubility due to sulfonate hydrophilicity, whereas iodide salts are more soluble in polar aprotic solvents .
  • Crystal packing : Tosylate participates in hydrogen bonding (S=O···H–C), stabilizing layered structures, while iodide relies on weaker van der Waals interactions .
  • Electronic effects : Tosylate’s electron-withdrawing nature may redshift UV-Vis absorption compared to iodide .

Q. What strategies resolve contradictions between experimental and computational spectroscopic data?

  • Solvent modeling : Include solvent effects (e.g., PCM for polar solvents) in DFT calculations to align theoretical and experimental UV-Vis spectra .
  • Vibrational analysis : Compare experimental IR/Raman spectra with computed vibrational modes to identify overlooked conformers .
  • Crystal field effects : Account for intermolecular interactions (e.g., π-stacking) in solid-state simulations .

Q. How can nonlinear optical (NLO) properties be evaluated for photonic applications?

  • Hyper-Rayleigh Scattering (HRS) : Quantifies second-harmonic generation (SHG) efficiency in solution .
  • Z-scan technique : Measures third-order NLO properties (e.g., nonlinear refractive index) using femtosecond lasers.
  • DFT calculations : Predict polarizability and hyperpolarizability tensors to guide experimental design .

Q. What role does the (E)-configuration play in supramolecular assembly?

  • Planarity : The trans-ethenyl bridge promotes π-π stacking between pyridinium and aniline moieties .
  • Hydrogen bonding : Tosylate anions form S=O···H–C interactions with adjacent cations, directing 2D or 3D networks .
  • Thermal stability : Enhanced packing efficiency in the (E)-isomer increases melting points compared to (Z)-counterparts .

Q. How are reaction yields optimized during styrylpyridinium precursor synthesis?

  • Catalysis : Use palladium catalysts for Heck coupling to form the styryl bridge (yields > 80%) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction rates and reduce side reactions .
  • Temperature control : Maintain 80–100°C to balance kinetics and decomposition risks .

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